[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)ethylamine hydrochloride: is an organic compound with the molecular formula C15H25BrClN and a molecular weight of 334.73 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a heptyl amine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine hydrochloride typically involves the following steps:
Bromination: The initial step involves the bromination of ethylbenzene to form 1-(4-bromophenyl)ethyl bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with heptylamine to form 1-(4-Bromophenyl)ethylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(4-Bromophenyl)ethylamine hydrochloride can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group acts as a reactive site.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of the target, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)ethylamine hydrochloride
- 1-(4-Fluorophenyl)ethylamine hydrochloride
- 1-(4-Methylphenyl)ethylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (bromine, chlorine, fluorine, or methyl group).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds may have similar applications, their specific uses can vary based on their unique properties.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN.ClH/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14;/h8-11,13,17H,3-7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBJANBWXVJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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